molecular formula C33H34N4O6 B1236883 Dehydrobilirubin CAS No. 28022-06-2

Dehydrobilirubin

Cat. No. B1236883
CAS RN: 28022-06-2
M. Wt: 582.6 g/mol
InChI Key: RCNSAJSGRJSBKK-LFKMQHSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6,7-Tetramethyl-4,5-dicarboxyethyl-2,8-divinylbilenone. Biosynthesized from hemoglobin as a precursor of bilirubin. Occurs in the bile of AMPHIBIANS and of birds, but not in normal human bile or serum.

Scientific Research Applications

Application in Biosensor Development

Recent research has focused on improving the stability of enzymes like glucose dehydrogenase, which are crucial in biosensors for measuring blood glucose levels. Graphene oxide nanoparticles have been utilized to immobilize glucose dehydrogenase, resulting in a 6.9-fold increase in stability and maintaining 50% of the initial activity after 25 cycles. This advancement could significantly enhance the performance of biosensors in clinical and industrial applications (Wang et al., 2021).

Enzyme Immobilization Techniques

Advancements in enzyme immobilization techniques have been explored, like the immobilization of alcohol dehydrogenase on glass beads and the use of layered double hydroxides for lactate dehydrogenase immobilization. These methods have shown improvements in enzyme stability and activity, which is vital for applications in various biotechnological fields (Trivedi & Patel, 2023); (Djebbi et al., 2016).

Catalytic Processes in Chemical Engineering

The study of catalytic dehydrogenation on metals and metal oxides provides a comprehensive overview of materials used in this reaction, significant for the production of light olefins. Understanding the nature of active sites and the impact of different catalysts on the reaction mechanism and deactivation pathways is crucial for enhancing chemical engineering processes (Sattler et al., 2014).

Genetic Studies in Medicine

In medical research, the focus on glucose-6-phosphate dehydrogenase deficiency highlights its role in neonatal hyperbilirubinemia and the need for neonatal screening. This deficiency is linked to severe neonatal hyperbilirubinemia, making early detection crucial for effective medical intervention (Kaplan et al., 2009).

properties

CAS RN

28022-06-2

Molecular Formula

C33H34N4O6

Molecular Weight

582.6 g/mol

IUPAC Name

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13+,27-14+,28-15-

InChI Key

RCNSAJSGRJSBKK-LFKMQHSASA-N

Isomeric SMILES

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O

SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O

Other CAS RN

114-25-0

synonyms

iliverdin XIII alpha
biliverdin XIIIa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrobilirubin
Reactant of Route 2
Dehydrobilirubin
Reactant of Route 3
Dehydrobilirubin
Reactant of Route 4
Dehydrobilirubin
Reactant of Route 5
Dehydrobilirubin
Reactant of Route 6
Dehydrobilirubin

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